molecular formula C9H9Cl2N5S B1683186 Tizanidine hydrochloride CAS No. 64461-82-1

Tizanidine hydrochloride

Cat. No.: B1683186
CAS No.: 64461-82-1
M. Wt: 290.17 g/mol
InChI Key: ZWUKMNZJRDGCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tizanidine hydrochloride is a centrally acting skeletal muscle relaxant and an alpha-2 adrenergic receptor agonist. It is primarily used for the management of spasticity, which is a condition characterized by an abnormal increase in muscle tone or stiffness. This compound is known for its ability to reduce muscle spasticity by inhibiting the release of excitatory neurotransmitters .

Mechanism of Action

Tizanidine hydrochloride, also known as Tizanidine HCl, is a potent medication primarily used for the short-term treatment of muscle spasticity . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the alpha-2 adrenergic receptors . These receptors are found in the central nervous system, particularly in the spinal cord and brain. The alpha-2 adrenergic receptors play a crucial role in the regulation of neurotransmitter release, thereby controlling various physiological functions .

Mode of Action

As an alpha-2 adrenergic agonist , this compound binds to the alpha-2 adrenergic receptors, mimicking the action of natural neurotransmitters . This binding results in the presynaptic inhibition of motor neurons , which reduces the release of excitatory amino acids that cause neuron firing and muscle spasm . This interaction leads to a decrease in muscle tone, providing relief from muscle spasticity .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the alpha-2 adrenergic receptor signaling . By acting as an agonist at these receptors, this compound inhibits the release of excitatory amino acids from spinal interneurons . This inhibition disrupts the facilitatory coeruleospinal pathways, leading to a reduction in muscle spasticity .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 40% . It is primarily metabolized in the liver by the CYP1A2 enzyme , with about 95% of the drug undergoing metabolism . The elimination half-life of Tizanidine is around 2.54 hours, while its inactive metabolites have a longer half-life of 20-40 hours . The drug is excreted through urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of muscle spasticity . By inhibiting the release of excitatory amino acids, this compound decreases neuron firing that promotes muscle spasm . This leads to a decrease in muscle tone and provides relief from the painful and debilitating condition of muscle spasticity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food has complex effects on the pharmacokinetics of this compound, which can differ with different formulations . Switching between tablet and capsule forms or between fed and fasted states can result in clinically significant differences, potentially leading to increased adverse events or changes in the onset of activity .

Biochemical Analysis

Biochemical Properties

Tizanidine hydrochloride acts as an agonist at α2-adrenergic receptor sites . It reduces spasticity by increasing presynaptic inhibition of motor neurons . This inhibition reduces the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons. It influences cell function by modulating neurotransmitter release, thereby affecting cell signaling pathways . The exact cellular processes influenced by this compound are not entirely clear .

Molecular Mechanism

This compound works at the molecular level by binding to α2-adrenergic receptor sites . This binding increases presynaptic inhibition of motor neurons, reducing the release of excitatory neurotransmitters and thereby decreasing muscle spasm .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a half-life of approximately 2.5 hours . Approximately 95% of an administered dose is metabolized . The primary cytochrome P450 isoenzyme involved in Tizanidine metabolism is CYP1A2 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the CYP1A2 enzyme . It is extensively metabolized by this enzyme, which plays a crucial role in its first-pass metabolism .

Transport and Distribution

It is known that it is extensively distributed throughout the body with a mean steady state volume of distribution of 2.4 L/kg .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tizanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated or reduced imidazole derivatives .

Scientific Research Applications

Tizanidine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Cyclobenzaprine: Another muscle relaxant used for short-term treatment of muscle spasms. It has a longer duration of action compared to tizanidine hydrochloride.

    Baclofen: Used for treating muscle spasticity associated with multiple sclerosis and spinal cord injuries.

Uniqueness of this compound: this compound is unique due to its specific action on alpha-2 adrenergic receptors, which allows it to effectively reduce muscle spasticity with a relatively short duration of action. This makes it suitable for managing acute episodes of spasticity, providing flexibility in dosing and minimizing long-term side effects .

Properties

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUKMNZJRDGCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51322-75-9 (Parent)
Record name Tizanidine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046990
Record name Tizanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64461-82-1
Record name Tizanidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64461-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tizanidine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tizanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIZANIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B53E3NMY5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tizanidine hydrochloride
Reactant of Route 2
Tizanidine hydrochloride
Reactant of Route 3
Tizanidine hydrochloride
Reactant of Route 4
Tizanidine hydrochloride
Reactant of Route 5
Tizanidine hydrochloride
Reactant of Route 6
Tizanidine hydrochloride
Customer
Q & A

Q1: How does tizanidine hydrochloride exert its muscle relaxant effects?

A1: this compound is a centrally acting muscle relaxant that acts as an agonist at α2-adrenergic receptor sites. [, , ] By stimulating these receptors in the central nervous system, it is believed to reduce the release of excitatory amino acids, such as glutamate, from spinal interneurons. This, in turn, decreases the excitability of motor neurons and leads to a reduction in muscle tone and spasticity. [, , , ]

Q2: What are the downstream effects of this compound binding to α2-adrenergic receptors?

A2: Binding of this compound to α2-adrenergic receptors leads to several downstream effects, including:

  • Inhibition of neurotransmitter release: This includes excitatory neurotransmitters like glutamate, which plays a key role in muscle contraction. [, , , ]
  • Modulation of pain pathways: this compound may also influence pain perception by altering signaling in pain pathways. [, , , , ]
  • Reduction of sympathetic nervous system activity: This can lead to effects such as decreased blood pressure and heart rate. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H9ClN5S+·Cl−. Its molecular weight is 290.18 g/mol. []

Q4: Are there any spectroscopic techniques that can be used to characterize this compound?

A4: Yes, several spectroscopic techniques can be used to characterize this compound, including:

  • UV-Vis Spectrophotometry: this compound exhibits maximum absorbance at specific wavelengths in the UV range, allowing for quantitative analysis in solutions. [, , , , ]
  • FTIR Spectroscopy: This technique helps identify functional groups and analyze drug-excipient compatibility in formulations. [, , ]
  • (1)H NMR Spectroscopy: This method can be used to determine the correct tautomeric form of tizanidine in solution. []

Q5: What strategies can be employed to improve the stability, solubility, or bioavailability of this compound in formulations?

A5: Several strategies can be employed to enhance the formulation of this compound:

  • Microencapsulation: Encapsulating the drug in microspheres or microemulsions can improve its solubility, protect it from degradation, and enable sustained release. [, , , ]
  • Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS): This approach involves formulating the drug in a mixture that spontaneously forms microemulsions upon contact with aqueous media, improving solubility and bioavailability. []
  • Fast-Dissolving Tablets: Utilizing superdisintegrants in tablet formulations enables rapid disintegration in saliva, potentially enhancing patient compliance and drug absorption. [, , , ]
  • Transdermal Patches: Developing transdermal patches offers an alternative route of administration to bypass first-pass metabolism and provide sustained drug delivery over extended periods. []
  • Buccal Tablets: These tablets utilize mucoadhesive polymers like locust bean gum to adhere to the buccal mucosa, offering localized and prolonged drug delivery. [, ]

Q6: How is this compound absorbed, distributed, metabolized, and excreted?

A7: this compound is well-absorbed orally but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of only 34-40%. [] It is widely distributed throughout the body and is primarily metabolized by the cytochrome P450 enzyme CYP1A2. [] The elimination half-life is relatively short, around 2.5 hours, necessitating multiple daily doses for sustained therapeutic effects. [, ]

Q7: What are the primary therapeutic applications of this compound?

A7: this compound is primarily used for treating spasticity associated with:

  • Multiple sclerosis [, , ]
  • Spinal cord injuries [, , ]
  • Stroke []

Q8: What are the known side effects and safety concerns associated with this compound?

A8: Common side effects of this compound include:

  • Drowsiness []
  • Dizziness []
  • Dry mouth []

Q9: What analytical methods are commonly used to quantify this compound?

A9: Several analytical techniques are employed to quantify this compound in various matrices:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique provides accurate and precise measurements in pharmaceutical formulations and biological samples. [, , , , ]
  • High-Performance Thin Layer Chromatography (HPTLC): A rapid and cost-effective method suitable for routine analysis of formulations. [, ]
  • UV-Vis Spectrophotometry: This method offers a simple and accessible approach for quantifying this compound in solution. [, , ]

Q10: How are analytical methods validated for the analysis of this compound?

A11: Analytical methods for this compound are validated according to regulatory guidelines (e.g., ICH Q2B) to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ]

Q11: Are there any drug delivery strategies being explored to target this compound to specific tissues or improve its therapeutic index?

A11: While most current research focuses on optimizing conventional dosage forms (tablets, capsules), emerging research explores innovative drug delivery strategies for this compound:

  • Nanoparticles in Orodispersible Films: Incorporating this compound into biodegradable nanoparticles loaded onto orodispersible films shows promise in enhancing drug permeability and potentially targeting specific tissues. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.